1,2,4-Triazole-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

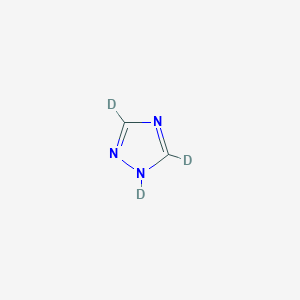

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trideuterio-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1D,2D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPMIYGKQJPBQR-ILCKQIEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=NN(C(=N1)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1,2,4-Triazole-D3

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of 1,2,4-Triazole-D3, a deuterated analog of the versatile nitrogen-containing heterocycle, 1,2,4-triazole. Isotopic labeling of pharmacologically active molecules is a critical strategy in drug development for studying reaction mechanisms, understanding metabolic pathways, and potentially improving pharmacokinetic profiles. This document outlines a feasible synthetic approach and the necessary analytical techniques for the successful preparation and verification of this compound.

Introduction to 1,2,4-Triazole and its Deuterated Analog

1,2,4-triazole is a five-membered heterocyclic compound with the molecular formula C₂H₃N₃.[1] It exists as two tautomers, 1H- and 4H-1,2,4-triazole. The 1,2,4-triazole nucleus is a key structural motif in a wide array of pharmaceutical compounds, exhibiting diverse biological activities including antifungal, antiviral, and anti-inflammatory properties.

The synthesis of this compound, where the three hydrogen atoms are replaced by deuterium, offers a valuable tool for researchers. Deuterium-labeled compounds are instrumental in quantitative bioanalysis using mass spectrometry, in elucidating metabolic fates of drug candidates, and in potentially enhancing metabolic stability by leveraging the kinetic isotope effect.

Synthesis of this compound

While a specific, documented synthesis for this compound is not extensively reported, a common and effective method for its preparation is through hydrogen-deuterium (H-D) exchange of unlabeled 1,2,4-triazole. This can be achieved using a catalyst in the presence of a deuterium source. Various catalytic systems have been shown to be effective for the deuteration of nitrogen-containing heterocycles.[2][3][4]

A plausible and efficient approach involves the use of a heterogeneous catalyst such as Raney Nickel in a deuterated solvent, which also acts as the deuterium donor.

Experimental Protocol: Catalytic H-D Exchange

Objective: To replace the hydrogen atoms on the 1,2,4-triazole ring with deuterium atoms.

Materials:

-

1,2,4-Triazole

-

Deuterium oxide (D₂O, 99.8% D)

-

Raney Nickel (activated, slurry in water)

-

Methanol-d4 (CD₃OD)

-

Nitrogen or Argon gas

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: Under an inert atmosphere (N₂ or Ar), wash the activated Raney Nickel slurry (approx. 0.2 eq) three times with D₂O to replace the water.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2,4-triazole (1.0 eq) in a minimal amount of Methanol-d4.

-

Addition of Reagents: Add the D₂O-washed Raney Nickel catalyst to the solution of 1,2,4-triazole. Add an excess of D₂O to the reaction mixture to serve as the primary deuterium source.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring. The reaction progress can be monitored by taking small aliquots, removing the catalyst, and analyzing by ¹H NMR to observe the disappearance of the proton signals.

-

Work-up: After the reaction is complete (typically 24-48 hours, or when ¹H NMR indicates >95% deuteration), cool the mixture to room temperature.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with a small amount of Methanol-d4.

-

Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the successful synthesis and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

NMR is the most definitive method to confirm the isotopic exchange.

¹H NMR Spectroscopy:

-

Expected Outcome: The ¹H NMR spectrum of a successfully synthesized this compound sample should show a significant reduction or complete absence of the characteristic signals for the ring protons of 1,2,4-triazole. In a non-deuterated sample, these protons appear as singlets.[5][6] The presence of residual proton signals can be used to quantify the degree of deuteration.

-

Sample Preparation: Dissolve a small amount of the product in a deuterated solvent that was not used in the synthesis (e.g., DMSO-d6).

-

Data Acquisition: Record the spectrum on a 400 MHz or higher NMR spectrometer.

¹³C NMR Spectroscopy:

-

Expected Outcome: The ¹³C NMR spectrum will confirm the integrity of the carbon skeleton. The signals for the carbon atoms of the triazole ring are expected to be present.[6][7] These signals may appear as multiplets with reduced intensity due to C-D coupling.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum.

Mass Spectrometry

Mass spectrometry is used to confirm the increase in molecular weight due to the incorporation of deuterium.

Expected Outcome: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z corresponding to the deuterated compound (C₂D₃N₃). The molecular weight of non-deuterated 1,2,4-triazole is 69.07 g/mol .[8][9] The fully deuterated product will have a molecular weight of approximately 72.09 g/mol . The presence of ions at intermediate masses can indicate incomplete deuteration.

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Sample Preparation: Prepare a dilute solution of the product in a suitable volatile solvent.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

Quantitative Data Summary

The following table summarizes the expected and observed data for the characterization of this compound.

| Parameter | 1,2,4-Triazole (Non-deuterated) | This compound (Expected) |

| Molecular Formula | C₂H₃N₃ | C₂D₃N₃ |

| Molecular Weight | 69.07 g/mol [8][9] | 72.09 g/mol |

| ¹H NMR (ppm) | Singlets for ring protons[5][6] | Absence of ring proton signals |

| ¹³C NMR (ppm) | Signals for ring carbons[6][7] | Signals for ring carbons (may show C-D coupling) |

| Mass Spectrum (m/z) | M⁺ at 69 | M⁺ at 72 |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

References

- 1. chemmethod.com [chemmethod.com]

- 2. Highly selective deuteration of pharmaceutically relevant nitrogen-containing heterocycles: a flow chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. scispace.com [scispace.com]

- 5. 1,2,4-Triazole(288-88-0) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 1,2,4-Triazole(288-88-0) 13C NMR [m.chemicalbook.com]

- 8. 1H-1,2,4-Triazole [webbook.nist.gov]

- 9. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isotopic Labeling with 1,2,4-Triazole-D3 for Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 1,2,4-Triazole-D3 in metabolic studies. While the direct use of this compound as a metabolic tracer is not extensively documented in publicly available research, this guide synthesizes information on the metabolism of related compounds, general principles of stable isotope labeling, and analytical methodologies to present a practical framework for its use. Deuterated compounds are valuable tools in drug development and metabolic research, offering insights into metabolic pathways, pharmacokinetics, and the formation of metabolites.[1]

Introduction to Isotopic Labeling and 1,2,4-Triazole

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing one or more atoms of a compound with their stable isotopes, such as deuterium (²H or D), researchers can track the molecule and its metabolites through various biochemical pathways using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] Deuteration can influence the pharmacokinetic and metabolic profiles of drugs, making it a subject of interest in drug development.[3]

1,2,4-triazole is a heterocyclic compound that serves as a core scaffold in many biologically active molecules, including antifungal agents and other pharmaceuticals. Understanding the metabolism of the 1,2,4-triazole moiety is crucial for evaluating the efficacy and safety of these drugs. Fungicides containing the 1,2,4-triazole structure are known to metabolize into 1,2,4-triazole (TRZ) and other common metabolites, including 1,2,4-triazole alanine (TA), 1,2,4-triazole acetic acid (TAA), and 1,2,4-triazole lactic acid (TLA).

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is valuable for researchers who may need to produce it in-house or require custom labeling patterns. A common method for the synthesis of deuterated heterocycles involves the use of deuterated precursors. A plausible synthetic route for this compound can be adapted from established methods for synthesizing 1,2,4-triazoles and deuterated 1,2,3-triazoles.

A potential synthesis protocol is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which has been successfully used for the C-5 deuteration of 1,2,3-triazoles.[4][5] A similar strategy could be envisioned for 1,2,4-triazoles, or more classical methods involving the condensation of deuterated precursors could be employed.

Hypothetical Synthesis Protocol for this compound:

A general method for synthesizing 1,2,4-triazoles involves the reaction of a hydrazine with a nitrile.[6] To synthesize this compound, one could start with deuterated precursors.

Materials:

-

Deuterated formamidine acetate (D₅C₂H₄N₂O₂)

-

Deuterated hydrazine (D₄N₂)

-

Solvent (e.g., ethanol-d6)

Procedure:

-

Dissolve deuterated formamidine acetate in ethanol-d6 in a round-bottom flask.

-

Add deuterated hydrazine to the solution.

-

Reflux the mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent to obtain this compound.

Note: This is a generalized, hypothetical protocol. The specific reaction conditions would need to be optimized.

Experimental Design for Metabolic Studies with this compound

The following sections outline a hypothetical experimental workflow for a metabolic study using this compound in a cell culture model. This can be adapted for in vivo animal studies.

Cell Culture and Labeling

Objective: To trace the metabolic fate of this compound in a human liver cell line (e.g., HepG2).

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

This compound stock solution (in a suitable solvent like DMSO-d6)

-

Unlabeled 1,2,4-triazole (for control experiments)

Protocol:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in 6-well plates and allow them to reach 70-80% confluency.

-

Prepare the labeling medium by adding this compound to the culture medium to a final concentration (e.g., 10 µM). Prepare a control medium with the same concentration of unlabeled 1,2,4-triazole.

-

Remove the existing medium from the cells and wash with phosphate-buffered saline (PBS).

-

Add the labeling medium or control medium to the respective wells.

-

Incubate the cells for different time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-course of metabolism.

Sample Preparation for Mass Spectrometry

Objective: To extract intracellular and extracellular metabolites for LC-MS/MS analysis.

Protocol:

-

Extracellular Metabolites: Collect the culture medium from each well at the specified time points. Centrifuge to remove any cell debris and transfer the supernatant to a new tube.

-

Intracellular Metabolites:

-

Wash the cells remaining in the wells twice with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes vigorously and incubate on ice for 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes.

-

Collect the supernatant containing the intracellular metabolites.

-

-

Dry the extracts under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Analytical Methodology: LC-MS/MS

Objective: To identify and quantify this compound and its deuterated metabolites.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

LC Conditions (Example):

-

Column: A reversed-phase C18 column suitable for polar compounds.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the parent compound and its more polar metabolites.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be determined for this compound and its potential deuterated metabolites (e.g., D-TA, D-TAA, D-TLA). The mass shift due to the deuterium labels will be key for detection.

Data Presentation and Interpretation

Quantitative data from metabolic labeling studies are crucial for understanding the kinetics and pathways of metabolism.

Hypothetical Quantitative Data

The following table presents hypothetical data on the relative abundance of this compound and its potential metabolites in cell culture extracts over time. This illustrates the expected outcome of a successful labeling experiment.

| Time (hours) | This compound (Relative Abundance) | D-Triazole Alanine (D-TA) (Relative Abundance) | D-Triazole Acetic Acid (D-TAA) (Relative Abundance) | D-Triazole Lactic Acid (D-TLA) (Relative Abundance) |

| 0 | 100 | 0 | 0 | 0 |

| 2 | 85 | 5 | 3 | 7 |

| 6 | 60 | 15 | 8 | 17 |

| 12 | 35 | 25 | 15 | 25 |

| 24 | 10 | 30 | 20 | 40 |

This table is for illustrative purposes only and does not represent actual experimental data.

Case Study: Effect of Deuteration on the Metabolism of a 1,2,4-Triazole-Containing CRF1 Antagonist

A study on a deuterated CRF1 antagonist, NVS-CRF38, provides real-world data on how deuteration can impact metabolism. The deuterated compound showed a significant reduction in the formation of the O-desmethyl metabolite compared to its non-deuterated counterpart.

| Compound | Route of Administration | In vivo CLint (all pathways) (mL/min/kg) | In vivo CLint (O-demethylation) (mL/min/kg) | In vivo Fraction Metabolized to O-desmethyl metabolite |

| NVS-CRF38 | Intravenous | 25 ± 2 | 7.1 ± 1.1 | 0.21 ± 0.08 |

| d-NVS-CRF38 | Intravenous | 12 ± 1 | 1.0 ± 0.1 | 0.07 ± 0.04 |

| NVS-CRF38 | Oral | 25 ± 2 | 7.1 ± 1.1 | 0.21 ± 0.08 |

| d-NVS-CRF38 | Oral | 12 ± 1 | 1.0 ± 0.1 | 0.07 ± 0.04 |

Data adapted from a study on a deuterated CRF1 antagonist.[7]

This data clearly demonstrates the kinetic isotope effect, where the stronger C-D bond slows down the rate of metabolic reactions involving its cleavage.

Visualizations of Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental procedures.

Caption: General experimental workflow for metabolic studies using this compound.

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

Isotopic labeling with this compound offers a promising avenue for detailed metabolic investigations of triazole-containing compounds. Although specific applications in metabolic tracing are not yet widely reported, the principles of stable isotope labeling, combined with the known metabolic pathways of related compounds, provide a solid foundation for designing and executing such studies. The methodologies and hypothetical frameworks presented in this guide are intended to equip researchers with the necessary knowledge to explore the metabolic fate of the 1,2,4-triazole moiety, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. symeres.com [symeres.com]

- 3. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Deuterated 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of deuterated 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Redirecting [linkinghub.elsevier.com]

An In-Depth Technical Guide to the Stability and Storage of 1,2,4-Triazole-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2,4-Triazole-D3, a deuterated isotopic form of 1,2,4-Triazole. Given the critical role of isotopically labeled compounds in research and development, particularly in pharmacokinetic and metabolic studies, ensuring their chemical integrity is paramount. This document synthesizes available data on 1,2,4-triazole and its derivatives, outlines best practices for storage, and provides detailed experimental protocols for stability assessment.

Core Stability Profile and Storage Conditions

1,2,4-Triazole and its deuterated analogue are known to be relatively stable aromatic heterocyclic compounds.[1][2] However, their long-term stability is contingent on appropriate storage conditions to prevent degradation. The primary factors influencing the stability of this compound include temperature, moisture, light, and exposure to incompatible chemicals.

Recommended Storage

To ensure the longevity and purity of this compound, the following storage conditions are recommended based on supplier information and general chemical safety guidelines:

-

Atmosphere: Keep in a tightly sealed container in a dry and well-ventilated place.[5][6] Protection from moisture is crucial.[5]

-

Light: Although not always specified, protection from direct sunlight is a general best practice for storing chemical reagents to prevent photolytic degradation.[5]

-

Inertness: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize contact with air.[5]

Incompatibilities

Avoid storing this compound with the following classes of chemicals to prevent accelerated degradation:

-

Strong Oxidizing Agents: These can react with the triazole ring.[7][8]

-

Strong Acids: While generally stable in acidic conditions, strong acids should be avoided.[1][7][8]

Quantitative Stability Data

Quantitative stability data for this compound is not extensively published. However, studies on the non-deuterated 1,2,4-triazole provide valuable insights into its stability profile. The data below is summarized from various sources and should be considered as a baseline for handling the deuterated analogue.

| Parameter | Condition | Result | Reference |

| Hydrolytic Stability | pH 5, 7, and 9 at 25°C | Stable for 30 days; half-life > 30 days | [9] |

| Shelf Life | Stored in a cool, dry area | Estimated at 2 years | |

| Biodegradation | Aerobic conditions in soil | Not readily biodegradable; minimal degradation (1%) after 28 days in a modified Zahn-Wellens test. | [9] |

| Photostability | Sunlight in distilled water | Does not undergo appreciable direct photolysis. | [9] |

| Thermal Stability | Heating | Decomposes upon heating, emitting toxic fumes. Temperatures above 200°C may cause loss of nitrogen. | [1][6] |

Experimental Protocols for Stability Assessment

To rigorously determine the stability of a specific batch of this compound, a comprehensive stability testing program should be implemented. The following protocols are based on ICH guidelines and methodologies applied to similar heterocyclic compounds.[10]

Analytical Methodology

A validated stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques.[10][11][12][13]

-

Objective: To develop a method that separates this compound from its potential degradation products and impurities.

-

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Zorbax XDB C18, 5 µm).[10]

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]

-

Detection: UV at an appropriate wavelength (e.g., 200-260 nm) or MS/MS detection for deuterated compound tracking.[10][13]

-

-

Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.

-

Acid Hydrolysis:

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Dissolve this compound in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Keep at room temperature for a specified period (e.g., 24 hours).

-

Dilute and analyze.

-

-

Thermal Degradation:

-

Expose the solid this compound to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours).

-

Dissolve the sample in a suitable solvent, dilute, and analyze.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

-

Analyze the sample at appropriate time intervals.

-

Long-Term and Accelerated Stability Studies

These studies are performed to establish a re-test period or shelf life for this compound.

-

Protocol:

-

Place at least three batches of this compound in containers that simulate the proposed market packaging.

-

Store the samples under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for purity, potency, and the presence of degradation products using the validated stability-indicating method.

-

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates a logical workflow for conducting a comprehensive stability study of this compound.

Caption: Logical workflow for a comprehensive stability study of this compound.

Biological Context: 1,2,4-Triazole as a Pharmacophore

The 1,2,4-triazole nucleus is a key structural motif, or pharmacophore, in numerous clinically important drugs, particularly antifungal agents. These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The diagram below illustrates this general mechanism of action.

Caption: General mechanism of action for 1,2,4-triazole-based antifungal drugs.

Conclusion

This compound is a stable compound when stored under appropriate conditions. This guide provides a framework for its handling, storage, and stability assessment. For critical applications, it is imperative for researchers to perform their own stability studies on specific batches of this compound to ensure data integrity and experimental reproducibility. The provided protocols and workflows serve as a robust starting point for these evaluations.

References

- 1. researchgate.net [researchgate.net]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemmethod.com [chemmethod.com]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. scispace.com [scispace.com]

- 11. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to 1,2,4-Triazole-D3 for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on 1,2,4-Triazole-D3, a deuterated analog of 1,2,4-triazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this isotopically labeled compound. Deuteration is a strategic modification in medicinal chemistry that can alter the pharmacokinetic and metabolic profiles of drug candidates.[1]

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 43088-92-2 | [2] |

| Molecular Formula | C₂D₃N₃ | [2] |

| Molecular Weight | 72.09 g/mol | [2] |

Experimental Protocols

Synthesis of this compound via Hydrogen-Deuterium Exchange:

The synthesis of this compound can be achieved through hydrogen-deuterium (H-D) exchange of unlabeled 1,2,4-triazole. The kinetics of this exchange have been studied and indicate that the C-H protons of the triazole ring can be exchanged for deuterons under appropriate conditions.[2] A general protocol based on these principles is outlined below.

Materials:

-

1,2,4-Triazole

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated acid or base catalyst (e.g., DCl or NaOD)

-

Anhydrous solvent for workup (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Dissolve 1,2,4-triazole in an excess of deuterium oxide (D₂O).

-

To facilitate the exchange, a catalytic amount of a deuterated acid or base can be added. The rate of deuteration is pH-dependent.[2]

-

The reaction mixture is then heated under reflux for a specified period. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals of the triazole ring.

-

Upon completion of the exchange, the D₂O is removed under reduced pressure.

-

The residue is then co-evaporated with an anhydrous aprotic solvent to remove any remaining D₂O.

-

The resulting solid, this compound, is dried under vacuum over a suitable drying agent.

-

The level of deuterium incorporation should be confirmed by analytical techniques such as ¹H NMR and mass spectrometry.

Characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of proton signals at the positions where deuterium has been incorporated. ¹³C NMR spectroscopy can also be used to verify the integrity of the carbon skeleton.

-

Mass Spectrometry (MS): Mass spectrometry is a crucial technique to confirm the increase in molecular weight corresponding to the number of deuterium atoms incorporated. The mass spectrum of this compound will show a molecular ion peak at m/z 72, compared to m/z 69 for the non-deuterated compound.

Signaling Pathways and Logical Relationships

Antifungal Mechanism of Action of 1,2,4-Triazole Derivatives:

1,2,4-triazole is the core scaffold of many successful antifungal drugs.[3][4][5] These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in the disruption of the fungal cell membrane and inhibition of fungal growth.

Caption: Antifungal mechanism of 1,2,4-triazole derivatives via inhibition of ergosterol biosynthesis.

Interaction of 1,2,4-Triazole Derivatives with Human Cytochrome P450 Enzymes:

In the context of drug development, it is crucial to consider the interaction of drug candidates with human cytochrome P450 (CYP) enzymes, as this can lead to drug-drug interactions and affect the drug's metabolism. 1,2,4-triazole moieties can coordinate with the heme iron of CYP enzymes, potentially leading to inhibition.[6][7][8] Understanding this interaction is vital for designing selective antifungal agents with minimal impact on human CYPs.

Caption: Interaction of 1,2,4-triazole derivatives with human cytochrome P450 enzymes.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemconsai.com [chemconsai.com]

- 5. 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,3-Triazole-heme interactions in cytochrome P450: functionally competent triazole-water-heme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

solubility of 1,2,4-Triazole-D3 in common organic solvents

An In-depth Technical Guide to the Solubility of 1,2,4-Triazole-D3 in Common Organic Solvents

Introduction

1,2,4-Triazole is a five-membered heterocyclic compound containing three nitrogen atoms, which serves as a critical structural motif in a vast array of pharmacologically active compounds, including well-known antifungal agents.[1] Its deuterated form, this compound, is often used as an internal standard in pharmacokinetic studies and metabolic profiling, necessitating a thorough understanding of its solubility characteristics for accurate sample preparation and analysis. The polarity and hydrogen bonding capabilities imparted by the nitrogen atoms significantly influence its solubility profile.[2] This guide provides a detailed summary of the available solubility data and the experimental protocols used for its determination.

Data Presentation: Solubility of 1,2,4-Triazole

The solubility of 1,2,4-triazole is dependent on the solvent's polarity, hydrogen bonding capacity, and the ambient temperature. Generally, its solubility increases with temperature.[2]

Qualitative Solubility

1,2,4-Triazole exhibits good solubility in polar protic and aprotic organic solvents.

| Solvent Classification | Examples | Qualitative Solubility |

| Polar Protic | Methanol, Ethanol, 1-Propanol, 2-Propanol | Soluble to Highly Soluble[2][3] |

| Polar Aprotic | Acetone, Acetonitrile | Decent Solubility[2] |

| Ester | Ethyl Acetate, Methyl Acetate, Butyl Acetate | Soluble[3] |

Quantitative Solubility Data

Quantitative studies have been performed to determine the mole fraction solubility of 1H-1,2,4-triazole in various organic solvents across a range of temperatures. The following table summarizes the solvent systems for which experimental data has been published. For precise mole fraction values at specific temperatures, consulting the cited literature is recommended.

| Solvent | Temperature Range (K) | Experimental Method | Reference |

| Methanol | 293.15 - 313.15 | Gravimetric Method | [4] |

| Ethanol | 283 - 363 | Laser Monitoring | [4][5] |

| 1-Propanol | 283 - 363 | Laser Monitoring | [4][5] |

| 2-Propanol | 283 - 363 | Laser Monitoring | [4][5] |

| 1,2-Propanediol | 283 - 363 | Laser Monitoring | [4][5] |

| Ethyl Formate | 283 - 363 | Laser Monitoring | [4][5] |

| Methyl Acetate | 283 - 363 | Laser Monitoring | [3][4][5] |

| Ethyl Acetate | 283 - 363 | Laser Monitoring | [3][4][5] |

| Butyl Acetate | 283 - 363 | Laser Monitoring | [4][5] |

Experimental Protocols

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The two primary methods cited in the literature for determining the solubility of 1,2,4-triazole are the gravimetric method and the laser monitoring observation technique.

Gravimetric Method (Shake-Flask)

The gravimetric method, often referred to as the shake-flask method, is a classical and reliable technique for determining thermodynamic solubility.[6] It directly measures the concentration of a solute in a saturated solution.[7]

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solute (this compound) is added to a known volume of the organic solvent in a sealed container, such as a conical flask.[7]

-

Equilibration: The container is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a temperature-controlled bath for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8][9]

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by filtration or centrifugation.[10]

-

Analysis: A precise volume or mass of the clear, saturated filtrate is transferred to a pre-weighed container.[7]

-

Solvent Evaporation: The solvent is carefully evaporated from the container, often using a rotary evaporator or a drying oven, until only the solid solute remains.[9][11]

-

Quantification: The container with the dry solute is weighed. The final mass of the solute is determined by subtracting the initial weight of the empty container. The solubility is then calculated and expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or mole fraction).[7]

Laser Monitoring Observation Technique

This is a more modern, often automated, method that determines the dissolution point of a solid in a liquid by monitoring the transmission of a laser beam through the solution.[1][12]

Methodology:

-

Sample Preparation: A known mass of the solute (this compound) and solvent are placed in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

Laser Transmission: A laser beam is directed through the suspension. The intensity of the transmitted light is measured by a photodetector.

-

Temperature Cycling: The temperature of the solution is gradually increased at a controlled rate. As the temperature rises, the solute dissolves, and the amount of undissolved solid decreases.

-

Endpoint Detection: The point at which all solid particles have just dissolved is known as the clear point. This is detected by a sharp increase in the intensity of the transmitted laser light, as there are no more solid particles to scatter the beam.[12]

-

Solubility Determination: The temperature at this clear point is recorded as the saturation temperature for that specific concentration. By repeating this process with different solute-to-solvent ratios, a solubility curve as a function of temperature can be constructed.[4][10] This method is particularly useful for generating data across a wide temperature range.[12]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound like this compound.

References

- 1. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmajournal.net [pharmajournal.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. pharmajournal.net [pharmajournal.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 1,2,4-Triazole-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4-Triazole-D3, an isotopically labeled variant of the important heterocyclic compound 1,2,4-triazole. Due to the limited availability of direct experimental data for the deuterated species, this document presents a combination of experimental data for the non-deuterated 1,2,4-triazole and predicted data for its D3 analogue. The guide also outlines a detailed experimental protocol for the synthesis and characterization of this compound.

Spectroscopic Data

The substitution of protium with deuterium at the C3, C5, and N1 positions of the 1,2,4-triazole ring significantly influences its spectroscopic properties. The following tables summarize the experimental data for 1,2,4-triazole and the predicted data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity |

| 1,2,4-Triazole | DMSO-d₆ | 8.14, 13.9 (broad) | s, s |

| This compound (Predicted) | DMSO-d₆ | No significant signals expected | - |

Note: In the ¹H NMR spectrum of this compound, the signals corresponding to the C-H and N-H protons are expected to be absent due to the deuterium substitution. Very small residual peaks from incomplete deuteration might be observed.

Table 2: ¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 1,2,4-Triazole | DMSO-d₆ | 144.7 |

| This compound (Predicted) | DMSO-d₆ | ~144.7 (may show broadening or splitting due to C-D coupling) |

Note: The chemical shift in the ¹³C NMR spectrum is not expected to change significantly upon deuteration. However, the signals for the deuterated carbons (C3 and C5) may exhibit splitting due to one-bond carbon-deuterium coupling (¹J_CD) and a slight upfield isotopic shift.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Functional Group | 1,2,4-Triazole (cm⁻¹)[1] | This compound (Predicted) (cm⁻¹) |

| N-H Stretch | 3126 | N-D Stretch: ~2300-2400 |

| C-H Aromatic Stretch | 3097, 3032 | C-D Aromatic Stretch: ~2200-2300 |

| C=C Aromatic Stretch | 1529, 1483 | ~1520, ~1475 |

| -N=N- Stretch | 1543 | ~1540 |

Note: The most significant changes in the IR spectrum upon deuteration are the shifts of the N-H and C-H stretching vibrations to lower wavenumbers (by a factor of approximately √2) due to the heavier mass of deuterium. The fingerprint region will also be altered but is more complex to predict precisely.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M]⁺ or [M+H]⁺ (m/z) |

| 1,2,4-Triazole | Electron Ionization (EI) | 69 |

| This compound (Predicted) | Electron Ionization (EI) | 72 |

Note: The molecular ion peak in the mass spectrum of this compound will be shifted by +3 m/z units compared to the non-deuterated compound, reflecting the mass of the three deuterium atoms. The fragmentation pattern will also be altered, with fragments containing deuterium showing a corresponding mass shift.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the deuteration of N-heterocycles and can be adapted for the synthesis of this compound.

Materials:

-

1,2,4-Triazole

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D) (catalyst)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deuterated chloroform (CDCl₃)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1,2,4-triazole in an excess of deuterium oxide.

-

Acidification: Add a catalytic amount of deuterated sulfuric acid to the solution.

-

Heating: Heat the mixture to reflux and maintain for 24-48 hours to allow for H/D exchange at the C-H and N-H positions.

-

Monitoring: The reaction progress can be monitored by taking small aliquots, removing the D₂O under vacuum, dissolving the residue in a non-deuterated solvent (e.g., acetone), and analyzing by ¹H NMR to observe the disappearance of the proton signals.

-

Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., NaOD in D₂O).

-

Extraction: Extract the product with a suitable organic solvent, such as deuterated chloroform.

-

Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

¹H NMR: Dissolve the synthesized this compound in a deuterated solvent (e.g., DMSO-d₆). Record the spectrum to confirm the absence of proton signals at the expected positions.

-

¹³C NMR: Record the proton-decoupled ¹³C NMR spectrum in the same solvent to observe the carbon signals. Note any splitting patterns due to C-D coupling.

-

²H NMR: (Optional) Record a deuterium NMR spectrum to confirm the presence and positions of the deuterium atoms.

IR Spectroscopy:

-

Obtain the IR spectrum of the solid product using a KBr pellet or as a mull. Compare the spectrum with that of non-deuterated 1,2,4-triazole to identify the expected shifts in the N-D and C-D stretching regions.

Mass Spectrometry:

-

Obtain the mass spectrum using an appropriate ionization technique (e.g., EI or ESI). Determine the molecular weight and analyze the fragmentation pattern to confirm the incorporation of three deuterium atoms.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

A Technical Guide to High-Purity 1,2,4-Triazole-D3 for Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity, deuterated 1,2,4-Triazole-D3, a critical reagent for advanced scientific research. The document details commercial suppliers, quality control methodologies, and plausible synthetic pathways. It is designed to assist researchers in sourcing, verifying, and effectively utilizing this isotopically labeled compound in demanding applications such as metabolic studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry.

Introduction to this compound

1,2,4-Triazole is a heterocyclic aromatic compound that serves as a core structural motif in numerous pharmaceuticals, particularly antifungal agents (e.g., fluconazole) and other biologically active molecules. The deuterated analogue, this compound (CAS No. 43088-92-2), is a stable, isotopically labeled version where the three hydrogen atoms on the triazole ring are replaced with deuterium.

This substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS).[1] Since its chemical properties are nearly identical to the unlabeled parent compound, it co-elutes during chromatography, but its increased mass allows for clear differentiation in the mass spectrometer. This enables precise quantification of the unlabeled analyte in complex biological matrices, correcting for variations in sample preparation and instrument response.

Commercial Suppliers and Product Specifications

Sourcing high-purity this compound is crucial for the integrity of experimental results. The primary determinants of quality are chemical purity and isotopic enrichment. Chemical purity refers to the percentage of the compound that is this compound, excluding any chemical impurities. Isotopic enrichment refers to the percentage of the labeled molecules that contain the desired number of deuterium atoms (in this case, three).

Below is a summary of commercially available this compound from leading suppliers. Data presented are representative and researchers should always consult the lot-specific Certificate of Analysis (CoA) provided by the supplier.

| Supplier | Product Code | CAS Number | Chemical Purity (Typical) | Isotopic Enrichment (Typical) | Analytical Methods Cited |

| LGC Standards | CDN-D-5453 | 43088-92-2 | ≥98% | ≥98 atom % D | Not Specified on Web |

| MedChemExpress | HY-Y0219S1 | 43088-92-2 | >98.0% | >99.0% | Not Specified on Web |

| Toronto Research Chemicals (TRC) | T767411 | 43088-92-2 | ≥98% | Not Specified on Web | Not Specified on Web |

Overview of Synthetic Route

The synthesis of this compound can be achieved through various methods. A plausible and established route for creating the 1,2,4-triazole ring is the Einhorn-Brunner reaction .[2][3][4] This reaction involves the acid-catalyzed condensation of a hydrazine derivative with a diacylamine. To produce the fully deuterated triazole ring, deuterated reagents must be employed.

A potential pathway involves the reaction of hydrazine with N,N-diformylhydrazine in the presence of deuterated formic acid, which acts as both a reactant and a source of deuterium for exchange at the N-H positions prior to cyclization.

Caption: Plausible synthesis pathway for this compound via condensation and cyclization.

Quality Control and Experimental Protocols

Rigorous quality control is essential to confirm the identity, purity, and isotopic enrichment of this compound. The following sections provide detailed protocols for key analytical techniques.

Workflow for Quality Control Verification

Upon receiving a new batch of the compound, a systematic workflow should be followed to verify its specifications before use in critical experiments.

Caption: Standard workflow for the analytical verification of incoming this compound.

Protocol for Chemical Purity by HPLC-UV

This method determines the chemical purity by separating the analyte from potential non-volatile impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 200 nm.[5]

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition (95:5 Water:Acetonitrile).

-

Purity Calculation: Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Protocol for Purity and Identity by Quantitative ¹H NMR (qNMR)

qNMR is a powerful tool for determining absolute purity against a certified internal standard and confirming the compound's identity by observing the absence of proton signals.[6][7][8][9]

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh (~5 mg) of this compound into an NMR tube.

-

Accurately weigh (~5 mg) of a certified internal standard (e.g., Maleic Acid, Dimethyl Sulfone) into the same tube. The standard must have a known purity and signals that do not overlap with any expected impurity signals.

-

Add a known volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., DMSO-D6).

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard 90° pulse sequence (e.g., Bruker 'zg30').

-

Relaxation Delay (d1): 30-60 seconds (to ensure full relaxation of all nuclei for accurate integration).

-

Number of Scans: 8-16.

-

Spectral Width: -2 to 12 ppm.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum to the residual solvent peak (e.g., DMSO-D5 at ~2.50 ppm).

-

Integrate a well-resolved signal from the internal standard and any observable proton signals from the sample.

-

-

Analysis:

-

Identity Confirmation: The spectrum should show no significant signals corresponding to the C-H protons of 1,2,4-triazole (typically around 8-9 ppm), confirming high deuteration.

-

Purity Calculation: The weight % purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

-

Protocol for Isotopic Enrichment by LC-MS

This method determines the distribution of isotopic species (D0, D1, D2, D3) to calculate the overall deuterium enrichment.

-

Instrumentation: LC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

LC Conditions: Use the same HPLC method as in section 4.2 to ensure separation from any co-eluting impurities.

-

Mass Spectrometer Settings:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Mode: Full scan MS (not MS/MS).

-

Mass Range: m/z 50-200.

-

Expected Masses:

-

Unlabeled [M+H]⁺ (C₂H₄N₃⁺): m/z 70.0454

-

D3-labeled [M+H]⁺ (C₂HD₃N₃⁺): m/z 73.0642

-

-

-

Data Analysis:

-

Obtain the mass spectrum across the chromatographic peak for this compound.

-

Extract the ion chromatograms for the exact masses of the unlabeled, D1, D2, and D3 species.

-

Integrate the peak areas for each isotopic species.

-

Calculate the isotopic enrichment: Enrichment (%) = (Area_D3 / (Area_D0 + Area_D1 + Area_D2 + Area_D3)) * 100

-

This comprehensive approach ensures that the this compound used in research meets the stringent quality requirements for reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]

- 3. Einhorn-Brunner Reaction [drugfuture.com]

- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 5. helixchrom.com [helixchrom.com]

- 6. pubsapp.acs.org [pubsapp.acs.org]

- 7. ethz.ch [ethz.ch]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 1,2,4-Triazole in Environmental and Biological Matrices using 1,2,4-Triazole-D3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Triazole is a significant metabolite of many widely used triazole fungicides and is also utilized in various industrial applications.[1][2] Its presence in environmental samples such as soil and water, as well as in biological matrices, is of increasing concern due to its potential persistence and mobility.[3] Accurate and sensitive quantification of 1,2,4-triazole is crucial for environmental monitoring, food safety assessment, and pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity and sensitivity.[4][5]

The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision in LC-MS/MS analysis by compensating for matrix effects and variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the quantification of 1,2,4-triazole in various matrices using 1,2,4-Triazole-D3 as an internal standard.

Analytical Principle

The methodology involves the extraction of 1,2,4-triazole from the sample matrix, followed by analysis using LC-MS/MS. This compound is added to the samples at the beginning of the sample preparation process to serve as an internal standard. The quantification is based on the ratio of the peak area of the analyte (1,2,4-triazole) to that of the internal standard (this compound). This approach minimizes the impact of matrix-induced ion suppression or enhancement and variations in extraction recovery.

Experimental Protocols

Materials and Reagents

-

1,2,4-Triazole analytical standard

-

This compound internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (or acetic acid)

-

Solid Phase Extraction (SPE) cartridges (e.g., ENVI-Carb Plus or similar)[3]

-

Syringe filters (0.22 µm)

Sample Preparation

Protocol 1: Water Samples (Groundwater, Surface Water)

This protocol is adapted from methodologies for the analysis of polar organic compounds in water.[3][6]

-

To a 10 mL water sample, add a known concentration of this compound internal standard solution (e.g., to a final concentration of 10 ng/mL).

-

Vortex the sample for 30 seconds.

-

Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

Wash the cartridge with 5 mL of LC-MS grade water to remove interfering substances.

-

Elute the analyte and internal standard with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Soil and Plant Material Samples

This protocol is a generalized procedure based on methods for the extraction of triazole metabolites from complex matrices.[2][7]

-

Weigh 5 g of the homogenized soil or plant material sample into a 50 mL centrifuge tube.

-

Add a known concentration of this compound internal standard solution.

-

Add 20 mL of a methanol/water mixture (e.g., 80:20 v/v).

-

Homogenize the sample using a high-speed blender or shaker for 5 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction of the pellet with another 20 mL of the methanol/water mixture.

-

Combine the supernatants and evaporate to a smaller volume (e.g., 2-5 mL) using a rotary evaporator.

-

Proceed with SPE cleanup as described in Protocol 1, steps 3-9.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of 1,2,4-triazole. Optimization may be required depending on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Porous Graphitic Carbon (e.g., Hypercarb, 100 x 2.1 mm, 3 µm) or a suitable polar-modified C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 2 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions for 1,2,4-Triazole and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| 1,2,4-Triazole | 70.1 | 43.1 | 0.1 | 20 | 15 |

| This compound | 73.1 | 45.1 | 0.1 | 20 | 15 |

Note: The specific m/z values for the precursor and product ions of this compound are based on the addition of three deuterium atoms to the molecule. These values should be confirmed and optimized on the specific mass spectrometer being used.

Data Presentation and Performance Characteristics

A typical validation for this method would include assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.

Table 4: Representative Method Performance Data

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| LOD | 0.01 ng/mL |

| LOQ | 0.05 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

These are typical expected values. Actual performance may vary based on matrix and instrumentation.

Visualizations

Caption: Workflow for the preparation of water samples.

Caption: Workflow for the preparation of soil and plant samples.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 1,2,4-triazole in a variety of complex matrices by LC-MS/MS. The detailed protocols and instrument parameters provided in this application note serve as a comprehensive guide for researchers and analysts. The implementation of this method will enable accurate monitoring of 1,2,4-triazole levels, contributing to environmental protection and ensuring food and consumer safety.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. sciex.com [sciex.com]

Application Note and Protocol for the Quantitative Analysis of 1,2,4-Triazole Using Isotope Dilution Mass Spectrometry with 1,2,4-Triazole-D3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of 1,2,4-triazole in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, 1,2,4-Triazole-D3. 1,2,4-triazole is a significant metabolite of many triazole-based fungicides and pharmaceuticals, making its accurate quantification crucial for environmental monitoring, food safety, and pharmacokinetic studies.[1][2][3] The use of an isotopically labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, leading to high accuracy and precision.[4][5] This protocol details sample preparation, LC-MS/MS parameters, and data analysis procedures.

Introduction

1,2,4-triazole is a heterocyclic organic compound that serves as a core structural motif in a wide array of pharmaceuticals and agrochemicals.[6][7][8] It is a known degradation product of triazole fungicides, which are extensively used in agriculture to protect crops from fungal diseases.[2][3] Due to its potential persistence and mobility in the environment, sensitive and reliable analytical methods are required to monitor its presence in soil, water, and food products.[1][2] Furthermore, understanding the metabolic fate of triazole-containing drugs often involves the quantification of 1,2,4-triazole as a potential metabolite.

Quantitative analysis by LC-MS/MS is the preferred method for detecting polar compounds like 1,2,4-triazole at low concentrations.[1][2] However, complex sample matrices can interfere with the ionization process, leading to ion suppression or enhancement and compromising the accuracy of the results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a robust strategy to mitigate these matrix effects.[4][5] The SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation and analysis. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of matrix interferences.

This application note provides a detailed protocol for the extraction and quantification of 1,2,4-triazole in various matrices using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

1,2,4-Triazole analytical standard

-

This compound (Deuterated internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Ammonium acetate

-

Solid Phase Extraction (SPE) cartridges (e.g., Supelco's ENVI-Carb Plus)[1]

-

QuEChERS extraction salts and cleanup tubes

-

Syringe filters (0.22 µm)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1,2,4-triazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with an appropriate solvent (e.g., methanol/water mixture).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into samples and calibration standards (e.g., 1 µg/mL).

-

Calibration Curve Standards: Prepare a set of calibration standards by spiking blank matrix extract with the working standard solutions and a fixed amount of the internal standard spiking solution. Typical calibration ranges may span from 0.1 to 100 ng/mL.

Sample Preparation

The choice of sample preparation method depends on the matrix. Two common methods are Solid Phase Extraction (SPE) for water samples and QuEChERS for solid samples like soil or food.

This method is suitable for the extraction and pre-concentration of 1,2,4-triazole from groundwater or surface water.[1][9]

-

Sample Collection: Collect water samples in clean glass bottles.

-

Spiking: Add a known amount of the this compound internal standard solution to a measured volume of the water sample (e.g., 100 mL).

-

SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., ENVI-Carb Plus) with methanol followed by water according to the manufacturer's instructions.

-

Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with a small volume of water to remove any unretained interferences.

-

Elution: Elute the retained 1,2,4-triazole and this compound from the cartridge with an appropriate solvent, such as methanol.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from food and soil matrices.[2][10]

-

Sample Homogenization: Homogenize the solid sample (e.g., 10 g of soil or food).

-

Spiking: Add a known amount of the this compound internal standard solution to the homogenized sample.

-

Extraction: Add acetonitrile and the QuEChERS extraction salts to the sample. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

-

Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE cleanup tube containing sorbents to remove interfering matrix components. Vortex and centrifuge.

-

Final Extract: The resulting supernatant is the final extract. An aliquot may be diluted with mobile phase before injection.

LC-MS/MS Analysis

-

Column: A porous graphitic carbon column (e.g., Thermo Fisher's Hypercarb) is often recommended for the retention of this polar compound.[1] Alternatively, a C18 column can be used.[11]

-

Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A suitable gradient program should be developed to achieve good chromatographic separation and peak shape.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

Column Temperature: 30-40 °C.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: The precursor and product ions for both 1,2,4-triazole and this compound need to be optimized. The following are typical transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 1,2,4-Triazole | 70.1 | 43.1 |

| This compound | 73.1 | 45.1 |

-

Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Data Presentation

The following tables summarize typical quantitative data and performance characteristics for the analysis of 1,2,4-triazole using an isotope dilution LC-MS/MS method.

Table 1: Typical LC-MS/MS Method Performance

| Parameter | Typical Value | Reference |

| Limit of Quantification (LOQ) | 0.003 - 1.1 µg/L (water/soil) | [1][2] |

| Linearity (R²) | > 0.99 | [12] |

| Recovery | 83 - 100% | [1][2] |

| Precision (RSD) | < 15% | [2] |

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 0.1 | 1,500 | 100,000 | 0.015 |

| 0.5 | 7,800 | 102,000 | 0.076 |

| 1 | 15,500 | 101,500 | 0.153 |

| 5 | 76,000 | 99,500 | 0.764 |

| 10 | 152,000 | 100,500 | 1.512 |

| 50 | 755,000 | 99,800 | 7.565 |

| 100 | 1,510,000 | 100,200 | 15.070 |

Mandatory Visualization

Experimental Workflow

Caption: Workflow for quantitative analysis of 1,2,4-triazole using this compound.

Logic of Isotope Dilution

Caption: Principle of accurate quantification using an internal standard.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of 1,2,4-triazole in various matrices using LC-MS/MS with this compound as an internal standard. The use of an isotopically labeled internal standard is crucial for achieving accurate and precise results by compensating for matrix effects and variations in sample preparation and instrument response. The described methods, including SPE for water and QuEChERS for solid samples, combined with optimized LC-MS/MS parameters, offer a robust and reliable approach for researchers, scientists, and drug development professionals.

References

- 1. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. DSpace [dr.lib.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 9. epa.gov [epa.gov]

- 10. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciex.com [sciex.com]

- 12. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application of 1,2,4-Triazole-D3 in Pesticide Residue Analysis: A Detailed Guide

Introduction

1,2,4-Triazole is a significant metabolite of numerous triazole fungicides, a widely used class of agrochemicals.[1][2] Its presence in food and environmental samples is an indicator of the use of these parent fungicides. The analysis of 1,2,4-triazole, however, presents analytical challenges due to its high polarity and poor fragmentation in mass spectrometry.[1] To ensure accurate quantification and to compensate for matrix effects and variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard is crucial. 1,2,4-Triazole-D3, a deuterated analog of 1,2,4-triazole, serves as an ideal internal standard for this purpose, enabling robust and reliable pesticide residue analysis.

This document provides detailed application notes and protocols for the use of this compound in the analysis of 1,2,4-triazole in various matrices, aimed at researchers, scientists, and professionals in drug development and food safety.

Core Principles and Applications

The fundamental principle behind using this compound is isotope dilution mass spectrometry (IDMS). By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any loss of the target analyte during sample preparation and analysis will be mirrored by a proportional loss of the internal standard. Since the mass spectrometer can differentiate between the native analyte and the deuterated standard based on their mass-to-charge ratio (m/z), the ratio of their signals can be used for accurate quantification, effectively canceling out procedural errors and matrix-induced signal suppression or enhancement.

Key Applications:

-

Pesticide Residue Monitoring: Quantifying 1,2,4-triazole residues in fruits, vegetables, cereals, and other food products.

-

Environmental Analysis: Detecting and quantifying 1,2,4-triazole in soil and water samples to assess environmental contamination.

-

Metabolism Studies: Investigating the metabolic fate of triazole fungicides in plants and animals.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of 1,2,4-triazole using this compound as an internal standard in various matrices. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Soil | - | 1.1 | [3][4] |

| Water | 0.013 | 0.05 | [5] |

| Fruits and Vegetables | - | 10 (general) | |

| Milk | - | 20 (general) | |

| Rice | - | 20 (general) |

Table 2: Recovery and Precision Data for 1,2,4-Triazole

| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Soil | 10 - 100 | 83 - 97 | < 7.8 | [3][4] |

| Fruits and Vegetables | 10 | 70 - 120 (typical range) | < 20 (typical) | |

| Milk | 20 | 87 | 7 | [6] |

| Rice | 20 | Satisfactory | - |

Experimental Protocols

Protocol 1: Analysis of 1,2,4-Triazole in Fruits and Vegetables using QuPPe Method

This protocol is based on the widely used "Quick Polar Pesticides" (QuPPe) method, which is effective for extracting polar pesticides like 1,2,4-triazole from various food matrices.

1. Sample Preparation and Extraction

-

Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

-

Weighing: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

-